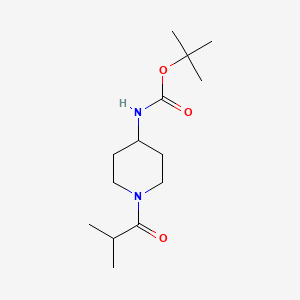

4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-6-11(7-9-16)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJOCDJUIVAAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677700 | |

| Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286265-44-8 | |

| Record name | Carbamic acid, N-[1-(2-methyl-1-oxopropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Executive Summary

This whitepaper provides a comprehensive technical guide for the synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a key building block in modern medicinal chemistry. The strategic importance of this molecule lies in its bifunctional nature, featuring a protected primary amine and a tertiary amide integrated into a piperidine scaffold. This structure is frequently utilized in the development of complex pharmaceutical agents, including enzyme inhibitors and receptor antagonists.[1][2] This guide will deconstruct the synthetic strategy, elucidate the underlying chemical principles, and provide a detailed, field-proven experimental protocol suitable for implementation by researchers and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule, tert-butyl (1-(isobutyryl)piperidin-4-yl)carbamate, is fundamentally a single, strategic transformation: the N-acylation of a piperidine secondary amine. The retrosynthetic analysis is straightforward, identifying the two key precursors required for this amide bond formation.

-

Retrosynthetic Disconnection: The most logical disconnection is at the amide bond on the piperidine ring nitrogen. This C-N bond is formed via nucleophilic acyl substitution.

-

Precursors: This disconnection reveals the two essential starting components:

-

The Piperidine Core: 4-(N-BOC-amino)piperidine, which provides the nucleophilic secondary amine on the piperidine ring.

-

The Acyl Group Donor: An activated form of isobutyric acid, typically isobutyryl chloride, which provides the electrophilic carbonyl center.

-

In-Depth Analysis of the Core Transformation: N-Acylation

The formation of the amide bond between the piperidine nitrogen of 4-(N-BOC-amino)piperidine and the isobutyryl group is a classic example of nucleophilic acyl substitution.[3]

The Nucleophile: 4-(N-BOC-Amino)piperidine

The choice of starting material is critical. The correct precursor is tert-butyl (piperidin-4-yl)carbamate , commonly known as 4-(N-BOC-amino)piperidine (CAS No: 73874-95-0).[4][5][6] In this molecule, the exocyclic amino group at the C4 position is protected by the tert-butyloxycarbonyl (BOC) group, leaving the endocyclic secondary amine of the piperidine ring available for reaction. This protecting group strategy is fundamental to achieving regioselectivity. The BOC group is stable under the basic or neutral conditions of acylation but can be readily removed later under acidic conditions if required for subsequent synthetic steps.

The Electrophile: Isobutyryl Chloride

Isobutyryl chloride is the acylating agent of choice for this transformation. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the adjacent chlorine atom. This high reactivity ensures that the acylation proceeds efficiently, often at low temperatures.

The Mechanism of N-Acylation

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: The resulting positively charged ammonium species is deprotonated by a base present in the reaction mixture, yielding the final neutral amide product and a hydrochloride salt of the base.

Causality Behind Reagent and Condition Selection

-

Base Selection (Triethylamine, NEt₃ or DIPEA): A non-nucleophilic organic base is essential.[3] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Triethylamine is a common and cost-effective choice.

-

Solvent Selection (Dichloromethane, DCM): An anhydrous, aprotic solvent like DCM is ideal.[3] It readily dissolves the reactants while remaining inert to the highly reactive acyl chloride.

-

Temperature Control (0 °C to Room Temperature): The reaction is typically initiated at 0 °C. This is a critical control measure to manage the exothermic nature of the reaction between the amine and the highly reactive acyl chloride, preventing potential side reactions.[3] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale and can be adjusted accordingly.

Materials and Reagents

| Reagent/Material | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 4-(N-BOC-Amino)piperidine | 73874-95-0 | 200.28 | 10.0 | 2.00 g | 1.0 |

| Isobutyryl Chloride | 79-30-1 | 106.55 | 11.0 | 1.17 g (1.15 mL) | 1.1 |

| Triethylamine (NEt₃) | 121-44-8 | 101.19 | 15.0 | 1.52 g (2.09 mL) | 1.5 |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | - | - | ~50 mL | - |

| Saturated Aqueous NaHCO₃ | - | - | - | ~30 mL | - |

| Brine (Saturated Aqueous NaCl) | - | - | - | ~30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | ~5 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(N-BOC-amino)piperidine (2.00 g, 10.0 mmol).

-

Dissolution: Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Add isobutyryl chloride (1.15 mL, 11.0 mmol) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up - Quenching: Upon completion, carefully quench the reaction by adding 20 mL of deionized water.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then 30 mL of brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the pure this compound.

Product Characterization

The identity and purity of the final product, tert-butyl (1-(2-methylpropanoyl)piperidin-4-yl)carbamate, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of protons corresponding to the isobutyryl group (e.g., a septet and a doublet), the BOC group (a singlet at ~1.4 ppm), and the piperidine ring protons.

-

¹³C NMR: To verify the carbon skeleton, including the two distinct carbonyl carbons (amide and carbamate).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₂₈N₂O₃, MW = 284.40 g/mol ). Expect to see [M+H]⁺ at m/z 285.

-

Infrared (IR) Spectroscopy: To identify characteristic stretches for the N-H bond of the carbamate (~3350 cm⁻¹), and the C=O bonds of the amide (~1640 cm⁻¹) and carbamate (~1680 cm⁻¹).

Safety and Hazard Considerations

-

Isobutyryl Chloride: Corrosive, flammable, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine: Flammable and corrosive. It has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent the acyl chloride from reacting with atmospheric moisture.

Conclusion

The synthesis of this compound is a robust and high-yielding process centered on the fundamental N-acylation reaction. By carefully selecting the BOC-protected piperidine precursor, a highly reactive acyl chloride, and controlled reaction conditions, the target molecule can be produced with high regioselectivity and purity. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully incorporate this valuable intermediate into their synthetic programs.

References

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 4-(N-BOC-AMINO)PIPERIDINE. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

-

Pellegrini, C., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Smith, T. E., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

-

Boumoud, T., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical Research. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Witschel, M., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

ChemBK. (2024). 4-AMINO-1-N-BOC-PIPERIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4-aminopiperidine and 3-aminopyrrolidine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Pittelkow, M., et al. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 73874-95-0 Cas No. | 4-Aminopiperidine, 4-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Application of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, piperidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals due to their favorable pharmacokinetic properties.[1] This guide focuses on a specific, functionalized derivative, 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. While a dedicated CAS number for this N-acylated derivative is not prominently documented, this guide provides a comprehensive overview of its synthesis, characterization, and potential applications, starting from its well-characterized precursor, 4-(N-Boc-amino)piperidine.

The parent compound, 4-(N-Boc-amino)piperidine , is a commercially available building block with the registered CAS Number 73874-95-0 .[2][3][4] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective functionalization of the secondary amine at the 1-position of the piperidine ring. This guide will detail the logical and practical steps for the synthesis of the title compound through N-acylation, a fundamental transformation in drug discovery for creating diverse molecular libraries.

Precursor Profile: 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

A thorough understanding of the starting material is critical for successful synthesis. 4-(N-Boc-amino)piperidine is a stable, crystalline solid at room temperature.[2][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 73874-95-0 | [2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 200.28 g/mol | [3] |

| IUPAC Name | tert-butyl N-piperidin-4-ylcarbamate | [3] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 162-166 °C | |

| Solubility | Soluble in chloroform (30 mg/ml) | [2][4] |

| SMILES | CC(C)(C)OC(=O)NC1CCNCC1 | [3] |

| InChI Key | CKXZPVPIDOJLLM-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of the title compound is achieved through a standard N-acylation reaction. This involves the reaction of the secondary amine of 4-(N-Boc-amino)piperidine with an acylating agent, in this case, isobutyryl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction.

Synthetic Workflow

The overall workflow for the synthesis is straightforward, involving reaction setup, execution, and subsequent purification of the product.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

This guide provides a comprehensive technical overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of spectroscopic techniques.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical research and development, the precise molecular structure of a compound is its fundamental identity. The arrangement of atoms and bonds dictates its physicochemical properties, reactivity, and, most importantly, its interaction with biological targets. The title compound, this compound, incorporates a piperidine scaffold, a privileged structure in medicinal chemistry, functionalized with a tert-butyloxycarbonyl (BOC) protected amine and an N-isobutyryl group. The BOC group serves as a common protecting group in organic synthesis, while the N-acyl piperidine moiety can significantly influence the molecule's pharmacological profile.[1]

Therefore, rigorous and unequivocal structure elucidation is not merely a procedural step but a cornerstone of scientific integrity and a prerequisite for advancing a compound through the drug discovery pipeline. This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to achieve a holistic and self-validating confirmation of the molecular structure.

The Analytical Triad: A Symphony of Spectroscopic Techniques

The definitive confirmation of a novel chemical entity relies on the convergence of data from multiple, independent analytical methods.[2] For this compound, the synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive picture of its atomic connectivity, molecular weight, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an intricate roadmap of atomic connections.

1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isobutyryl -CH(CH₃)₂ | ~ 2.8 - 3.0 | septet | 1H |

| Isobutyryl -CH(CH ₃)₂ | ~ 1.1 - 1.2 | doublet | 6H |

| Piperidine H2, H6 (axial & equatorial) | ~ 2.8 - 4.2 | multiplet | 4H |

| Piperidine H3, H5 (axial & equatorial) | ~ 1.2 - 2.0 | multiplet | 4H |

| Piperidine H4 | ~ 3.6 - 3.8 | multiplet | 1H |

| BOC -C(CH₃)₃ | ~ 1.45 | singlet | 9H |

| N-H (BOC-amine) | ~ 4.5 - 5.5 | broad singlet | 1H |

Rationale for Predictions: The chemical shifts are estimated based on the known effects of the electron-withdrawing N-isobutyryl group, which will deshield the adjacent piperidine protons (H2 and H6). The BOC protecting group gives rise to a characteristic sharp singlet for its nine equivalent protons. The N-H proton of the carbamate is expected to be a broad singlet, with its chemical shift being concentration-dependent.

1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Isobutyryl C =O | ~ 175 - 177 |

| Isobutyryl -C H(CH₃)₂ | ~ 35 - 37 |

| Isobutyryl -CH(C H₃)₂ | ~ 19 - 21 |

| Piperidine C2, C6 | ~ 42 - 46 |

| Piperidine C3, C5 | ~ 30 - 34 |

| Piperidine C4 | ~ 48 - 52 |

| BOC -C =O | ~ 155 - 157 |

| BOC -C (CH₃)₃ | ~ 79 - 81 |

| BOC -C(C H₃)₃ | ~ 28 - 29 |

Rationale for Predictions: The carbonyl carbons of the isobutyryl and BOC groups are expected at the downfield end of the spectrum. The carbons of the piperidine ring will be influenced by the N-acyl group, and their precise shifts will depend on the ring conformation.

1.3. 2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For instance, a cross-peak between the isobutyryl methine proton and the methyl protons would confirm their connectivity. Similarly, correlations between the piperidine protons would help to assign their relative positions on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for this compound include:

-

Correlations from the isobutyryl methyl protons to the isobutyryl methine carbon and the isobutyryl carbonyl carbon.

-

Correlations from the piperidine H2/H6 protons to the isobutyryl carbonyl carbon, confirming the point of attachment of the acyl group.

-

Correlations from the piperidine H4 proton to the BOC carbonyl carbon, confirming the location of the BOC-amino group.

-

Below is a DOT language diagram illustrating the key predicted HMBC correlations.

Caption: Predicted major fragmentation pathways in MS/MS.

2.3. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire data in positive ion mode. Perform a full scan MS experiment to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the parent ion and compare it with the calculated value. Analyze the fragmentation pattern to identify characteristic losses and fragment ions that support the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

3.1. Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (carbamate) | ~ 3300 - 3500 | Medium |

| C-H Stretch (alkane) | ~ 2850 - 3000 | Strong |

| C=O Stretch (amide) | ~ 1630 - 1680 | Strong |

| C=O Stretch (carbamate) | ~ 1680 - 1720 | Strong |

| N-H Bend (carbamate) | ~ 1510 - 1550 | Medium |

| C-N Stretch | ~ 1200 - 1350 | Medium |

Rationale for Predictions: The presence of two carbonyl groups (amide and carbamate) will likely result in strong absorption bands in the 1630-1720 cm⁻¹ region. The N-H stretch of the carbamate will be a distinct feature. The C-H stretching vibrations of the aliphatic portions of the molecule will also be prominent.

3.2. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.

Synthesis and Final Confirmation

Caption: A logical workflow for structure elucidation.

By systematically acquiring and interpreting the NMR, MS, and IR data as outlined, a researcher can confidently confirm the structure of this compound. The proton and carbon chemical shifts, along with their correlations in 2D NMR, will establish the connectivity of the molecular framework. The accurate mass measurement will confirm the elemental composition, and the fragmentation pattern will provide further structural support. Finally, the IR spectrum will verify the presence of the key functional groups. The convergence of these independent lines of evidence provides the self-validating system required for absolute structural certainty in drug discovery and development.

References

- Macmillan Group, Princeton University. Supplementary Information.

- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES.

-

PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. [Link]

- Sigma-Aldrich. 4-(N-Boc-amino)piperidine 96 73874-95-0.

- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.

- ResearchGate.

- Sigma-Aldrich. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 252720-31-3.

-

National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]

-

American Elements. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid | CAS 252720-31-3. [Link]

- BLDpharm. 252720-31-3|4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.

- 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy.

- Koei Chemical Co., Ltd.

- ChemicalBook. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.

- SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum.

- ResearchGate. Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone | Request PDF.

- ResearchGate. Thermal and FTIR spectral studies of N,N′-diphenylguanidine.

- SpectraBase. 1-Piperoylpiperidine - Optional[FTIR] - Spectrum.

Sources

Introduction: The Significance of Piperidine Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-(isobutyryl)piperidine: Properties, Synthesis, and Applications

The piperidine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure provides a rigid, three-dimensional framework that can be strategically functionalized to orient substituents for optimal interaction with biological targets.[3] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antivirals.[1][4][5]

This guide focuses on a specific, synthetically valuable derivative: This compound . This molecule is strategically designed for use as an intermediate in multi-step chemical syntheses. It features two key functionalities:

-

A tert-Butoxycarbonyl (BOC) protected amine at the C-4 position: This protecting group renders the primary amine chemically inert, allowing for selective modification of other parts of the molecule. It can be removed under specific acidic conditions later in a synthetic route.

-

An isobutyryl group at the N-1 position: This acyl group modifies the molecule's steric and electronic properties, influencing its solubility and potential interactions.

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the potential applications of this compound for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental characteristics of a compound, particularly its molecular formula and weight, are critical for experimental design, reaction stoichiometry, and analytical characterization. The properties for this compound are derived from its structure, which is formed by the acylation of its well-characterized precursor, 4-(N-BOC-amino)piperidine.

The molecular weight is calculated by adding the mass of the isobutyryl group (C₄H₇O) and subtracting the mass of the hydrogen atom it replaces on the piperidine nitrogen from the molecular weight of the precursor.

| Property | 4-(N-BOC-amino)piperidine (Precursor) | This compound (Product) |

| Synonyms | tert-butyl piperidin-4-ylcarbamate, 4-Boc-aminopiperidine | tert-butyl (1-isobutyrylpiperidin-4-yl)carbamate |

| CAS Number | 73874-95-0[6] | Not available (as a distinct commercial entity) |

| Molecular Formula | C₁₀H₂₀N₂O₂[6] | C₁₄H₂₆N₂O₃ |

| Molecular Weight | 200.28 g/mol [6] | 270.37 g/mol (Calculated) |

| Exact Mass | 200.1525 g/mol [6] | 270.1943 g/mol (Calculated) |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a direct and high-yielding process achieved through the N-acylation of a commercially available precursor.

Synthesis Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The secondary amine of the piperidine ring (N-1) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as isobutyryl chloride. The reaction requires a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to act as a scavenger for the hydrochloric acid (HCl) byproduct. Neutralizing the acid is crucial as it prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the N-acylation of 4-(N-BOC-amino)piperidine.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-(N-BOC-amino)piperidine.

Materials:

-

4-(N-BOC-amino)piperidine (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(N-BOC-amino)piperidine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction.

-

Addition of Acylating Agent: Add isobutyryl chloride (1.1 eq) dropwise to the cooled, stirring solution over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product via flash column chromatography on silica gel to obtain the final, high-purity this compound.

Applications in Drug Discovery and Development

This compound is not intended as a final drug product but rather as a versatile intermediate—a molecular "building block"—for constructing more complex and biologically active molecules.[7] Its structure offers a clear synthetic strategy for diversification.

Key Roles:

-

Scaffold for Library Synthesis: The molecule is an ideal starting point for creating a library of related compounds. The BOC-protected amine can be deprotected to reveal a primary amine, which can then be reacted with a wide variety of electrophiles (e.g., aldehydes, carboxylic acids, sulfonyl chlorides) to generate diverse final products.

-

Modulation of Physicochemical Properties: The isobutyryl group provides a degree of lipophilicity and a specific steric profile. In drug design, such modifications are used to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a target receptor or enzyme.

-

Intermediate for Known Bioactive Scaffolds: The precursor, 4-(N-BOC-amino)piperidine, is used in the synthesis of potent therapeutic agents, including antiviral CCR5 antagonists and novel antibacterial agents.[8][9][10] The isobutyrylated derivative serves as a related intermediate for developing new analogues in these and other therapeutic areas, such as peripherally selective cannabinoid receptor 1 antagonists.[7]

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential for sequential, controlled functionalization, as illustrated in the diagram below.

Caption: Synthetic utility showing deprotection and subsequent functionalization.

Conclusion

This compound represents a well-defined and synthetically accessible chemical intermediate. With a calculated molecular weight of 270.37 g/mol and a structure primed for further modification, it serves as a valuable building block for medicinal chemists. Its straightforward synthesis from a commercially available precursor, combined with the strategic placement of a protecting group and a modulating acyl function, makes it an important tool in the rational design and synthesis of novel, complex piperidine-based derivatives for the development of next-generation therapeutics.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem. [Link]

-

4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. PubChem. [Link]

-

4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0. Chemsrc. [Link]

-

4-N-Boc-amino-1-(pirrolidin-3-il)piperidina. Chem-Impex. [Link]

-

The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. LinkedIn. [Link]

-

Cas 73874-95-0,4-N-BOC-Aminopiperidine. LookChem. [Link]

-

4-(N-Boc-amino)piperidine, 96%. Scientific Laboratory Supplies. [Link]

-

Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. [Link]

- Method for preparing 4-Boc-aminopiperidine.

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0 | Chemsrc [chemsrc.com]

- 9. caymanchem.com [caymanchem.com]

- 10. scbt.com [scbt.com]

commercial suppliers of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

An In-Depth Technical Guide to the Synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine for Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an invaluable building block for targeting a wide array of biological targets. The specific compound, this compound, combines the versatile 4-aminopiperidine core, protected with a tert-butoxycarbonyl (BOC) group, with an N-isobutyryl moiety. This combination makes it a valuable intermediate for the synthesis of more complex molecules, potentially for use as enzyme inhibitors, receptor modulators, or other therapeutic agents. The isobutyryl group can influence solubility, metabolic stability, and binding interactions of the final compound.

The precursor, 4-(N-BOC-Amino)piperidine, is a well-established building block used in the synthesis of various biologically active compounds, including chemokine (C-C motif) receptor 5 (CCR5) antagonists with anti-HIV activity and novel antibacterial agents.[1][2] The ability to selectively acylate the piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The Starting Material: Commercial Availability of 4-(N-BOC-Amino)piperidine

The synthesis of the target compound begins with the readily available precursor, tert-butyl piperidin-4-ylcarbamate, also known as 4-(N-BOC-Amino)piperidine. This key intermediate is offered by a variety of chemical suppliers, ensuring a reliable supply chain for research and development activities.

Chemical Properties of 4-(N-BOC-Amino)piperidine:

| Property | Value |

| CAS Number | 73874-95-0 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Appearance | Off-white crystalline powder |

| Melting Point | 162-166 °C |

Table 1: Prominent Commercial Suppliers of 4-(N-BOC-Amino)piperidine

| Supplier | Product Number (Example) | Purity (Typical) |

| Sigma-Aldrich | 540935 | 96% |

| Cayman Chemical | 30398 | ≥95% |

| TCI America | B2319 | >98.0% (GC) |

| Scimplify | SC-38450 | Inquiry |

| Chemcia Scientific | CS-B0121 | 97% |

| ChemicalBook | CB9192199 | Inquiry |

Note: Product numbers, purity, and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthesis of this compound: A Protocol

The conversion of 4-(N-BOC-Amino)piperidine to its N-isobutyrylated derivative is a standard N-acylation reaction. This procedure involves the reaction of the secondary amine of the piperidine ring with an acylating agent, typically an acyl halide or an anhydride, in the presence of a base to neutralize the acid byproduct.

Reaction Scheme

The chemical transformation is illustrated below:

Sources

The Strategic Role of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the rational design and synthesis of novel molecular entities with precisely tuned pharmacological profiles is paramount. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the piperidine ring stands out as a privileged structure, featuring prominently in a multitude of approved therapeutics. This guide provides an in-depth technical exploration of a specific, highly functionalized piperidine derivative: 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. We will dissect its structural components, elucidate its synthesis, and explore its strategic application as a pivotal building block in the generation of next-generation therapeutics.

Deconstructing the Core: The 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a cornerstone in the design of bioactive molecules. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient pharmacophoric groups for optimal interaction with biological targets. The presence of a basic nitrogen atom within the ring allows for the modulation of physicochemical properties such as solubility and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). Furthermore, the amino group at the 4-position serves as a versatile synthetic handle for the introduction of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies.[1][2]

The Significance of the N-BOC Protecting Group

In multi-step synthetic campaigns, the strategic use of protecting groups is essential to prevent unwanted side reactions. The tert-butoxycarbonyl (BOC) group, present on the 4-amino nitrogen of our title compound, is a widely employed protecting group in organic synthesis.[3] Its popularity stems from its stability to a broad range of reaction conditions and its facile removal under mild acidic conditions, ensuring orthogonality with other protecting groups and synthetic transformations.[3] This allows for the selective functionalization of the piperidine ring nitrogen without interference from the 4-amino group.[3]

Synthesis and Functionalization: A Step-by-Step Approach

The synthesis of this compound is a logical and efficient process that begins with the readily available precursor, 4-(N-Boc-amino)piperidine. The following section outlines a detailed, field-proven protocol for its preparation.

Synthesis of the Core Intermediate: 4-(N-Boc-amino)piperidine

Several synthetic routes to 4-(N-Boc-amino)piperidine have been reported, often starting from 1-benzyl-4-piperidone.[4] A common and scalable approach involves a reductive amination followed by debenzylation.

Experimental Protocol: Synthesis of 4-(N-Boc-amino)piperidine

-

Reductive Amination: To a solution of 1-benzyl-4-piperidone in a suitable solvent such as methanol or dichloromethane, add tert-butyl carbamate. The resulting imine is then reduced in situ using a reducing agent like sodium borohydride or sodium triacetoxyborohydride to yield tert-butyl (1-benzylpiperidin-4-yl)carbamate.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Debenzylation: The purified intermediate is dissolved in an appropriate solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[5] This step effectively removes the benzyl protecting group from the piperidine nitrogen.

-

Final Purification: After filtration of the catalyst, the solvent is removed under reduced pressure to afford 4-(N-Boc-amino)piperidine as a solid.[5]

Diagram: Synthetic Pathway to 4-(N-Boc-amino)piperidine

Sources

Methodological & Application

Application Note: 4-(N-BOC-Amino)-1-(isobutyryl)piperidine as a Versatile Synthetic Intermediate in Drug Discovery

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Functionalization of the piperidine ring allows for the precise tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a key synthetic intermediate featuring two distinct, orthogonally protected amine functionalities. We present a detailed protocol for its synthesis from the commercially available precursor, 4-(N-BOC-Amino)piperidine, and explore its strategic application in constructing more complex molecules for drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in their synthetic campaigns.

Introduction and Strategic Importance

The development of novel therapeutics often relies on the availability of versatile chemical building blocks that enable rapid and efficient synthesis of compound libraries.[4] 4-Aminopiperidine derivatives are particularly valuable, serving as foundational components in agents targeting a wide range of biological pathways, including CCR5 antagonists for HIV treatment and N-type calcium channel blockers for pain management.[5][6][7]

The subject of this note, this compound, offers a unique synthetic advantage. It contains two nitrogen atoms with differentiated reactivity:

-

N4-Amine: Protected with a tert-butyloxycarbonyl (BOC) group, which is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid).[8]

-

N1-Amine: Acylated with an isobutyryl group, forming a stable tertiary amide. This modification not only removes the basicity of the piperidine nitrogen but also introduces a lipophilic, hydrogen-bond accepting moiety that can be crucial for target engagement.

This orthogonal protection scheme allows for selective deprotection and subsequent elaboration at the N4 position without disturbing the N1-acyl group, making it an ideal intermediate for multi-step synthetic sequences.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is critical for successful synthesis and application.

| Property | 4-(N-BOC-Amino)piperidine (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₀H₂₀N₂O₂[5][9] | C₁₄H₂₆N₂O₃ |

| Molecular Weight | 200.28 g/mol [9] | 270.37 g/mol |

| CAS Number | 73874-95-0[5][10][11] | Not available |

| Appearance | Crystalline solid[5] | Expected to be a solid or viscous oil |

| Melting Point | 162-166 °C[9][12] | Not available |

| Solubility | Soluble in Chloroform (30 mg/ml)[5][10] | Expected to be soluble in DCM, EtOAc, Chloroform |

Synthesis of this compound

Synthesis Principle

The synthesis involves the N-acylation of the secondary amine of 4-(N-BOC-Amino)piperidine with an appropriate acylating agent. The choice of isobutyryl chloride is based on its high reactivity. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the hydrochloric acid byproduct generated during the reaction. The BOC protecting group on the N4-amine is completely stable under these mild basic conditions, ensuring the chemoselective acylation of the piperidine nitrogen.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials:

-

4-(N-BOC-Amino)piperidine (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(N-BOC-Amino)piperidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. The dropwise addition is crucial to control the exotherm of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford the pure this compound.

Applications in Synthetic Strategy

The primary utility of this intermediate lies in its capacity for selective, stepwise functionalization.

Orthogonal Deprotection Strategy

The presence of two different protecting groups allows the chemist to choose which amine to unmask for subsequent reactions. This is a cornerstone of modern complex molecule synthesis.

Caption: Synthetic utility via orthogonal deprotection pathways.

Protocol: BOC-Deprotection to Reveal the Primary Amine

This protocol demonstrates the first step in utilizing the intermediate: revealing the N4-amine for further coupling reactions.

Principle: Trifluoroacetic acid (TFA) cleaves the BOC group by forming a stable tert-butyl cation. The reaction is typically fast and clean at room temperature.[8]

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (5-10 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Setup: Dissolve the starting material in DCM (approx. 0.1-0.2 M) in a round-bottom flask.[8]

-

Acid Addition: Cool the solution to 0 °C and slowly add TFA (5-10 eq).[8]

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[8]

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.[8]

-

Neutralization: Carefully dissolve the residue in water and basify by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.[8]

-

Extraction: Extract the aqueous layer multiple times with DCM.[8]

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected product, 4-amino-1-(isobutyryl)piperidine, which can often be used in the next step without further purification.[8]

Conclusion

This compound is a strategically designed synthetic intermediate that provides a robust platform for the synthesis of complex nitrogen-containing molecules. The orthogonal nature of its protected amines allows for selective and sequential chemical modifications, a highly desirable feature in the construction of focused compound libraries for drug discovery. The protocols provided herein offer a reliable method for its preparation and subsequent deprotection, opening avenues for its application in the development of novel analgesics, antivirals, and other important therapeutic agents.

References

-

Cui, J., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. RSC Advances. [Link]

-

ChemRsc. (2024). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]

-

Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ChemRsc. (2024). The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. [Link]

-

LookChem. (2024). Exploring 4-Aminopiperidine: Properties, Applications, and Manufacturing. [Link]

-

PharmaCompass. CAS 73874-95-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. [Link]

-

Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. [Link]

-

TREA. Process for preparing ibrutinib and its intermediates. [Link]

-

Patsnap. Synthesis method of ibrutinib intermediate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

Sources

- 1. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]

- 10. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | Cayman Chemical | Biomol.com [biomol.com]

- 11. CAS 73874-95-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

protocol for deprotection of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

An Application Note and Protocol for the Deprotection of 4-(N-Boc-Amino)-1-(isobutyryl)piperidine

Authored by: A Senior Application Scientist

Publication Date: January 16, 2026

Introduction: The Strategic Removal of a Workhorse Protecting Group

In the landscape of modern organic and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amine functionalities.[1][2] Its widespread adoption is a testament to its robust stability across a wide array of chemical transformations and, crucially, its clean and efficient removal under acidic conditions.[2][3] This application note provides a detailed, field-proven protocol for the deprotection of this compound, a critical step often encountered in the synthesis of piperidine-based scaffolds. Piperidine moieties are prevalent in numerous pharmaceuticals, making the efficient unmasking of the amine group a key synthetic transformation.[4]

This document will delve into the mechanistic underpinnings of the deprotection reaction, provide a comprehensive step-by-step experimental guide, and address critical safety considerations, work-up procedures, and characterization of the final product, 4-amino-1-(isobutyryl)piperidine. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction.[1] Trifluoroacetic acid (TFA) is a highly effective reagent for this purpose due to its strong acidity and volatility, which simplifies its removal after the reaction is complete.[1] The mechanism proceeds through several distinct steps:

-

Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step activates the protecting group, rendering it susceptible to cleavage.[1][5]

-

Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[1][5]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][5] This step is thermodynamically favorable and drives the reaction to completion. It is critical to perform this reaction in an open or well-ventilated system to safely release the evolved CO2.[5]

-

Amine Salt Formation: The newly liberated primary amine is basic and, in the presence of excess TFA, is immediately protonated to form the corresponding ammonium trifluoroacetate salt.[1][5] A subsequent basic work-up is required to neutralize this salt and isolate the free amine.

Sources

analytical methods for characterizing 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

An Application Note for the Comprehensive Characterization of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Abstract

This compound is a key heterocyclic intermediate, valuable in the synthesis of complex pharmaceutical agents and novel chemical entities. The purity, identity, and stability of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide detailing robust analytical methodologies for the complete characterization of this compound. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control scientists, and drug development professionals. The methods described herein are orthogonal, providing a self-validating system for unambiguous structural confirmation and purity assessment.

Introduction and Compound Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functionalization of this core allows for the precise tuning of pharmacological properties. This compound serves as a bifunctional building block; the BOC-protected amine offers a site for deprotection and subsequent elaboration, while the isobutyryl amide provides specific steric and electronic properties.[1][2] Given its role as a critical precursor, a multi-faceted analytical approach is essential to control its quality. This guide explains the causality behind the selection of each analytical technique and provides field-proven protocols for its implementation.

Compound Structure and Properties:

-

Systematic Name: tert-butyl (1-isobutyrylpiperidin-4-yl)carbamate

-

Molecular Formula: C₁₄H₂₆N₂O₃

-

Molecular Weight: 270.37 g/mol

| Property | Value | Rationale & Reference |

| Molecular Weight | 270.37 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to white solid | Based on similar piperidine derivatives.[1] |

| Solubility | Soluble in Methanol, DCM, DMSO | Expected solubility for BOC-protected amines.[3] |

| Melting Point | 160-170 °C (Predicted) | Extrapolated from similar structures like 4-(N-Boc-amino)piperidine (162-166 °C). |

Chromatographic Analysis for Purity and Identity

Chromatographic methods are fundamental for separating the main compound from process-related impurities, starting materials, and degradation products. We employ High-Performance Liquid Chromatography (HPLC) for purity assessment and couple it with Mass Spectrometry (MS) for definitive molecular weight confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC is the premier technique for analyzing the purity of non-volatile, polar to moderately non-polar organic molecules like our target compound.[4] A C18 stationary phase provides excellent retention and separation capabilities for this molecular structure. The use of a gradient elution ensures that impurities with a wide range of polarities can be resolved and quantified within a reasonable runtime.

Experimental Protocol: HPLC-UV

-

Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a binary pump, autosampler, and UV-Vis detector.

-

Sample Preparation: Accurately weigh and dissolve 10 mg of the compound in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of water and methanol.

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (for amide and carbamate chromophores)

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-22 min: 10% B (Equilibration)

-

-

Data Interpretation:

| Parameter | Expected Result | Significance |

| Retention Time (t_R_) | ~12.5 min (Compound-specific) | Provides a consistent identifier for the main peak under defined conditions. |

| Purity (% Area) | ≥ 98.0% | Quantifies the purity based on the relative area of the main peak. |

| Peak Tailing Factor | 0.9 - 1.5 | Indicates good peak shape and chromatographic performance. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Rationale: While HPLC-UV provides purity data, it does not confirm molecular identity. Coupling the HPLC separation to a mass spectrometer allows for the precise mass determination of the eluting peaks, providing unequivocal confirmation of the target compound's molecular weight.[5] Using electrospray ionization (ESI) in positive ion mode is ideal for this molecule, as the piperidine nitrogen can be readily protonated.

Experimental Protocol: LC-MS

-

Instrumentation: Utilize the HPLC system described above, connected to a single quadrupole or TOF mass spectrometer (e.g., Agilent 6130 or 6230B TOF).

-

Chromatographic Conditions: Same as the HPLC-UV protocol. The use of formic acid as a mobile phase additive is crucial as it is volatile and MS-compatible.[6]

-

Mass Spectrometry Parameters (ESI, Positive Ion Mode):

-

Ion Source: Dual AJS ESI

-

Scan Range: m/z 100–500

-

Fragmentor Voltage: 150 V

-

Capillary Voltage (Vcap): 3500 V

-

Drying Gas (N₂): 8 L/min at 325 °C

-

Nebulizer Pressure: 35 psig

-

Expected Mass Peaks:

| Ion Adduct | Calculated m/z | Observed m/z | Significance |

| [M+H]⁺ | 271.20 | Expected within ± 0.1 Da | Primary ion for identity confirmation. |

| [M+Na]⁺ | 293.18 | Expected within ± 0.1 Da | Common sodium adduct, further confirms MW. |

Overall Analytical Workflow

The following diagram illustrates the integrated approach to characterizing this compound, ensuring a comprehensive quality assessment.

Sources

- 1. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Characterization of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine: A Spectroscopic Guide

Introduction

4-(N-BOC-Amino)-1-(isobutyryl)piperidine is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals. Its structural framework, featuring a piperidine core with both a carbamate-protected amine and an amide linkage, makes it a versatile building block. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality of downstream products in a drug discovery and development pipeline. This application note provides a comprehensive guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The synthesis of this target molecule typically involves the acylation of the commercially available precursor, 4-(N-BOC-Amino)piperidine, with isobutyryl chloride or a related activated isobutyric acid derivative. This reaction yields the desired N-acylated product, whose structural integrity must be rigorously confirmed. This guide presents the expected spectroscopic data for this compound and outlines detailed protocols for data acquisition, empowering researchers to confidently verify their synthesized material.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key functional groups that give rise to characteristic signals in different spectroscopic techniques. Understanding these structural features is fundamental to interpreting the resulting spectra.

Caption: Structure of this compound.

This guide will detail the expected signals arising from the piperidine ring protons and carbons, the N-BOC protecting group, and the N-isobutyryl group in ¹H NMR and ¹³C NMR spectra. Furthermore, the characteristic vibrational frequencies of the amide and carbamate carbonyl groups, as well as N-H and C-H bonds, will be discussed in the context of IR spectroscopy. Finally, the expected molecular ion peak and fragmentation pattern in electrospray ionization mass spectrometry (ESI-MS) will be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its connectivity and conformational dynamics.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the isobutyryl group, and the BOC protecting group. Due to the amide bond, restricted rotation around the N-C(O) bond can lead to the observation of rotamers at room temperature, which may result in the broadening or duplication of some signals, particularly those of the piperidine ring protons adjacent to the nitrogen.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Piperidine H2, H6 (axial) | ~2.8 - 3.2 | m | 2H |

| Piperidine H2, H6 (equatorial) | ~4.0 - 4.5 | m | 2H |

| Piperidine H3, H5 (axial) | ~1.2 - 1.5 | m | 2H |

| Piperidine H3, H5 (equatorial) | ~1.8 - 2.1 | m | 2H |

| Piperidine H4 | ~3.6 - 4.0 | m | 1H |

| N-H (BOC) | ~4.5 - 5.5 | br s | 1H |

| Isobutyryl CH | ~2.7 - 3.0 | septet | 1H |

| Isobutyryl CH₃ | ~1.0 - 1.2 | d | 6H |

| BOC (CH₃)₃ | ~1.45 | s | 9H |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of two carbonyl groups (amide and carbamate) is a key diagnostic feature.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine C2, C6 | ~42 - 47 |

| Piperidine C3, C5 | ~30 - 35 |

| Piperidine C4 | ~45 - 50 |

| Isobutyryl C=O | ~175 - 178 |

| Isobutyryl CH | ~30 - 35 |

| Isobutyryl CH₃ | ~19 - 22 |

| BOC C=O | ~155 - 157 |

| BOC C(CH₃)₃ | ~79 - 81 |

| BOC (CH₃)₃ | ~28 - 30 |

Protocol for NMR Sample Preparation and Acquisition

Caption: General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1][2] Transfer the solution to a clean, dry 5 mm NMR tube.[1][2]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and often a longer relaxation delay are required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. For the ¹H spectrum, the signals are integrated to determine the relative number of protons, and the chemical shifts and multiplicities of the peaks are determined.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For the title compound, the most informative regions of the IR spectrum are those corresponding to the N-H and C=O stretching vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3400 | Medium | Carbamate |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Aliphatic |

| C=O Stretch | ~1680 - 1700 | Strong | Carbamate |

| C=O Stretch | ~1630 - 1650 | Strong | Amide (tertiary) |

| N-H Bend | 1510 - 1540 | Medium | Carbamate |

| C-N Stretch | 1230 - 1250 | Medium-Strong | Carbamate |

The presence of two distinct carbonyl absorption bands is a key characteristic of this molecule, one for the carbamate and one for the amide.[3][4] The N-H stretching frequency of the carbamate provides further confirmation of this functional group.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Caption: General workflow for ESI-MS analysis.

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation. [5]2. Infusion and Ionization : The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary, causing the solution to form a fine spray of charged droplets. [6]3. Desolvation : The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase ions. [6]4. Mass Analysis : The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and any significant fragment ions or adducts.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight. By following the protocols and utilizing the expected data presented in this guide, researchers in drug development and other scientific fields can ensure the quality and identity of this important synthetic intermediate, thereby maintaining the integrity of their scientific endeavors.

References

-

Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved January 16, 2026, from [Link]

-

Chemsrc. (n.d.). 4-(N-BOC-AMINO)PIPERIDINE. Retrieved January 16, 2026, from [Link]

-

Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved January 16, 2026, from [Link]

-

Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

-

Hsu, F.-F., & Turk, J. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 21(5), 697–714. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved January 16, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 16, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 16, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ACS Publications. (2025, December 13). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. Retrieved January 16, 2026, from [Link]

-

West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

-